molecular formula C7H11NO6S B15260676 Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate

Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate

Cat. No.: B15260676
M. Wt: 237.23 g/mol
InChI Key: FFALZWZBZSIPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate is a chemical compound with a unique structure that includes a thiolane ring with a sulfone group and a carbamoyl formate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate typically involves the reaction of a thiolane derivative with a carbamoyl formate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction temperature and time are optimized to achieve the highest yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H11NO6S

Molecular Weight

237.23 g/mol

IUPAC Name

methyl 2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]-2-oxoacetate

InChI

InChI=1S/C7H11NO6S/c1-14-7(11)6(10)8-4-2-15(12,13)3-5(4)9/h4-5,9H,2-3H2,1H3,(H,8,10)

InChI Key

FFALZWZBZSIPHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1CS(=O)(=O)CC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.